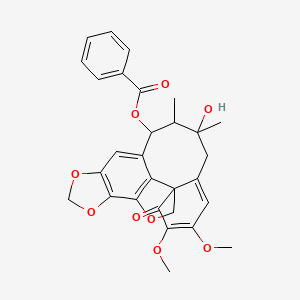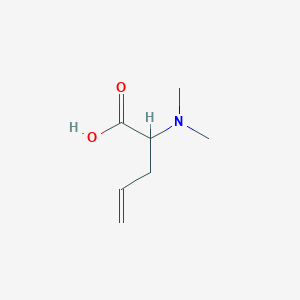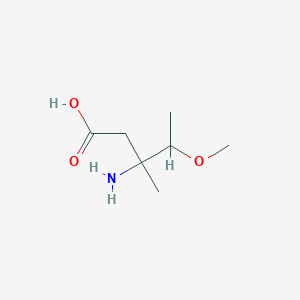
LongipedlignanG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LongipedlignanG is a naturally occurring lignan compound found in certain plant species Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanG typically involves the extraction of lignan precursors from plant sources followed by chemical modifications. One common method includes the use of organic solvents to extract lignan precursors, which are then subjected to various chemical reactions to form this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of lignan compounds from plant materials. The extracted compounds are then purified and chemically modified to produce this compound in large quantities.
化学反应分析
Types of Reactions
LongipedlignanG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
科学研究应用
LongipedlignanG has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Research has shown that this compound may have potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of LongipedlignanG involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. This compound also modulates specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Secoisolariciresinol: Another lignan compound with antioxidant properties.
Matairesinol: Known for its potential health benefits and presence in various plant species.
Pinoresinol: A lignan with similar chemical structure and biological activities.
Uniqueness of LongipedlignanG
This compound stands out due to its unique chemical structure, which imparts distinct antioxidant properties and potential therapeutic effects. Its ability to modulate specific signaling pathways and its wide range of applications in different fields make it a compound of significant interest in scientific research.
属性
分子式 |
C29H28O9 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
(14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O9/c1-15-22(38-27(31)16-8-6-5-7-9-16)18-11-20-23(37-14-36-20)25-21(18)29(13-35-25)17(12-28(15,2)32)10-19(33-3)24(34-4)26(29)30/h5-11,15,22,32H,12-14H2,1-4H3 |
InChI 键 |
YNXZOVXUQCJFPV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)CC1(C)O)OCO3)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)



![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)

![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)




